Ethyl 1-[3-(2-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Description
Ethyl 1-[3-(2-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Properties
IUPAC Name |
ethyl 1-[3-(2-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3.ClH/c1-2-21-17(20)14-8-11-19(12-9-14)10-5-13-22-16-7-4-3-6-15(16)18;/h3-4,6-7,14H,2,5,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJQEKUORLUOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[3-(2-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenoxy group: This step involves the reaction of the piperidine derivative with 2-bromophenol under suitable conditions.
Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol.
Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The bromophenoxy group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions to modify its properties.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Products with different substituents replacing the bromophenoxy group.
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 1-[3-(2-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its biological activities, including potential antimicrobial and anticancer properties.
Pharmaceutical Industry: It is explored for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(2-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 1-[3-(4-benzyloxyphenoxy)propyl]piperidine-4-carboxylate: Similar structure with a benzyloxy group instead of a bromophenoxy group.
Ethyl 1-[3-(2-chlorophenoxy)propyl]piperidine-4-carboxylate: Similar structure with a chlorophenoxy group instead of a bromophenoxy group.
Uniqueness: Ethyl 1-[3-(2-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the bromophenoxy group, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, potentially enhancing the compound’s efficacy in certain applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
